molecular formula C10H12ClNO4 B15236186 (R)-3-(2-Amino-2-carboxyethyl)benzoic acid hcl

(R)-3-(2-Amino-2-carboxyethyl)benzoic acid hcl

Cat. No.: B15236186
M. Wt: 245.66 g/mol
InChI Key: NLSQVXAYBFSSOL-DDWIOCJRSA-N
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Description

®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a carboxyl group, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride typically involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water. This method is characterized by broad substrate scopes, mild reaction conditions, and amenability to gram-scale synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced photoredox-catalyzed reactions, which allow for efficient and scalable synthesis. The use of water as a solvent at room temperature further enhances the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]benzoic acid;hydrochloride

InChI

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H/t8-;/m1./s1

InChI Key

NLSQVXAYBFSSOL-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl

Origin of Product

United States

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